Kaliotoxin-1
Description
Properties
Molecular Formula |
C171H283N55O49S6 |
|---|---|
Molecular Weight |
4149.89 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys8-Ser-Gly-Ser-Pro-Gln-Cys14-Leu-Lys-Pro-Cys18-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys28-Met-Asn-Arg-Lys-Cys33-His-Cys35-Thr-Pro-Lys-OHDisulfide bonds between Cys8-Cys28, Cys14-Cys33 and Cys18-Cys35)Length (aa): 38 |
Origin of Product |
United States |
Scientific Research Applications
Neuroscience Applications
Kaliotoxin-1 has been extensively studied for its effects on neuronal activity:
- Channel Inhibition : It selectively blocks Kv channels, particularly Kv1.3, which plays a crucial role in neuronal excitability and neurotransmitter release. This property has made it a subject of interest in understanding synaptic transmission and plasticity .
- Cognitive Enhancement : In vivo studies have shown that this compound can enhance cognitive functions such as learning and memory in animal models. This suggests potential applications in treating cognitive impairments .
Case Study: Cognitive Effects in Rats
A study demonstrated that administration of this compound facilitated learning processes in rats, indicating its potential as a cognitive enhancer .
Immunological Applications
This compound's role in modulating immune responses has been explored:
- Bone Resorption Inhibition : Research indicated that this compound effectively reduced T-cell-mediated bone resorption by inhibiting Kv1.3 channels in activated T-cells. This finding suggests its potential use in treating inflammatory bone diseases .
Case Study: Periodontal Disease Model
In a rat model of periodontal disease, systemic administration of this compound resulted in an 84% decrease in bone resorption compared to control groups, correlating with decreased expression of RANKL mRNA in T-cells .
Therapeutic Potential
The unique properties of this compound position it as a candidate for therapeutic development:
- Pain Management : Due to its ability to modulate ion channel activity, this compound may have applications in pain management by targeting specific pathways involved in pain signaling.
- Autoimmune Disorders : Its immunomodulatory effects suggest potential applications in treating autoimmune conditions where T-cell activity is dysregulated.
Comparative Data on Binding Affinities
The following table summarizes the binding affinities of this compound to various potassium channels:
Comparison with Similar Compounds
Comparative Analysis with Similar Toxins
Structural and Functional Overview
KTX1 is frequently compared to other scorpion-derived peptide toxins, including Hongotoxin-1 (HgTx1), Maurotoxin (MTX), Vm24, and ShK. These toxins share structural motifs (e.g., disulfide bonds stabilizing α-helical/β-sheet folds) but differ in target specificity and binding dynamics.
Target Channel Selectivity
Key Findings :
Selectivity : KTX1’s broad specificity for Kv1.1–Kv1.3 limits its therapeutic utility due to off-target effects (e.g., gastrointestinal side effects) . In contrast, Vm24 and ShK exhibit superior Kv1.3 selectivity, making them candidates for autoimmune disease therapies .
Affinity: While KTX1 has sub-nanomolar affinity for Kv1.3 (Kd = 0.1 nM), Vm24 and ShK achieve even lower Kd values (0.03–0.05 nM and 0.01–0.1 nM, respectively), enhancing their pharmacological profiles .
Structural Basis : The "turret-filter" (T-F) region of Kv1.x channels is critical for toxin binding. KTX1’s interaction with this region involves significant conformational changes in both toxin and channel, as shown in phage ELISA and competition assays .
Mechanistic Differences
- KTX1 vs. Mokatoxin-1 : Mokatoxin-1, a designer ligand derived from scorpion toxin libraries, selectively blocks human Kv1.3 without affecting Kv1.1/Kv1.2, addressing KTX1’s selectivity limitations .
- KTX1 vs. HgTx1 : HgTx1 exhibits weaker binding to Kv1.1 compared to KTX1, emphasizing the role of residue variations in the toxin’s turret-binding domain .
Preparation Methods
Resin Selection and Amino Acid Assembly
KTX synthesis typically employs Fmoc–Lys(t-Boc)-2-chlorotrityl resin or Wang resin as the solid support. The stepwise assembly begins at the C-terminus, with each amino acid activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of N,N-diisopropylethylamine (DIPEA). Microwave-assisted synthesizers (e.g., CEM Liberty) are often utilized to accelerate coupling reactions, particularly for sterically hindered residues like 4-iodophenylalanine.
Table 1: Key Parameters for SPPS of KTX
| Parameter | Specification |
|---|---|
| Resin load | 0.25–0.40 mmol/g |
| Coupling time | 30–60 min (standard), 90 min (microwave) |
| Deprotection reagent | 20% piperidine in DMF |
| Coupling agents | HATU, PyBOP, or HBTU |
| Yield per cycle | 98.5–99.8% |
Side-Chain Deprotection and Cleavage
After sequence assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail (e.g., Reagent K: TFA/thioanisole/1,2-ethanedithiol/anisole, 90:5:3:2 v/v). This step removes side-chain protecting groups and releases the linear peptide into solution. Post-cleavage, the crude product is precipitated with ice-cold diethyl ether, washed to remove residual TFA, and lyophilized.
Oxidative Folding and Disulfide Bond Formation
KTX contains four disulfide bonds (Cys7–Cys28, Cys13–Cys33, Cys17–Cys35, Cys32–Cys36) critical for its tertiary structure and channel-blocking activity. Oxidative folding is performed under alkaline conditions (pH 8.0–8.5) using glutathione redox buffers:
Table 2: Folding Efficiency Under Varied Conditions
| Condition | Correct Folding (%) | Incorrect Isomers (%) |
|---|---|---|
| GSH/GSSG, pH 8.0 | 72–85 | 15–28 |
| Air oxidation, pH 7.4 | 45–60 | 40–55 |
| DTT-assisted, pH 8.5 | 68–78 | 22–32 |
Purification and Analytical Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude KTX is purified using C18 columns with gradients of acetonitrile in 0.1% aqueous TFA. Preparative HPLC typically achieves >99% purity, with retention times varying by disulfide isomerism:
Table 3: HPLC Parameters for KTX Purification
| Column | Gradient | Flow Rate | Detection |
|---|---|---|---|
| Vydac C18 (22 × 250 mm) | 14–40% acetonitrile in 60 min | 10 mL/min | 220 nm |
Mass Spectrometric Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) mass spectrometry confirm the molecular weight (4149.89 Da) and disulfide pattern. Deviations >0.1 Da indicate incomplete oxidation or side reactions.
Racemic Crystallography for Structural Verification
Recent advances employ racemic crystallography using synthetic D- and L-KTX enantiomers to solve X-ray structures without native crystals. Key steps include:
-
Synthesis of D-KTX : Mirror-image SPPS using D-amino acids.
-
Crystallization : Mixing equimolar D- and L-KTX in 0.1 M sodium citrate (pH 5.0) with 25% PEG 3350.
-
X-ray diffraction : Data collection at 1.8 Å resolution, revealing β-sheet and α-helical domains critical for Kv channel binding.
Challenges and Optimization Strategies
Incomplete Coupling and Epimerization
Microwave-assisted synthesis reduces epimerization risks during aspartimide formation, particularly at Asp20. Double couplings with 5-fold excess of Fmoc-amino acids are recommended for problematic residues.
Q & A
Q. What structural features of Kaliotoxin-1 determine its specificity for potassium channels?
this compound (KTX) is a 38-amino acid peptide with three disulfide bonds (Cys8-Cys35, Cys14-Cys33, Cys18-Cys28) stabilizing its tertiary structure. Its selectivity for Kv1.x channels (e.g., Kv1.1, Kv1.2, Kv1.3) arises from electrostatic interactions between positively charged residues (e.g., Lys27, Arg24) and negatively charged channel pore regions. To validate this, researchers should combine electrophysiology (e.g., patch-clamp assays) with mutagenesis studies on both KTX and target channels .
Key Structural Data :
| Property | Value |
|---|---|
| Amino Acid Sequence | Gly-Val-Glu-Ile-Asn-Val-Lys-... |
| Molecular Formula | C₁₇₁H₂₈₃N₅₅O₄₉S₆ |
| Molecular Weight | 4149.89 Da |
| Purity (HPLC) | >97% |
| Source | Synthetic (E. coli expression) |
Q. How should researchers design experiments to assess this compound’s inhibitory effects on Kv channels?
- Step 1 : Use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) transfected with Kv1.x channels.
- Step 2 : Apply KTX (1–100 nM) and measure current inhibition via voltage-clamp recordings.
- Step 3 : Calculate IC₅₀ values using dose-response curves. Include controls (e.g., toxin-free buffer) and repeat experiments ≥3 times to ensure reproducibility. Detailed protocols should align with guidelines for experimental rigor and transparency .
Q. What methods are recommended for confirming this compound’s purity and stability?
- Purity : Reverse-phase HPLC with C18 columns and mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight.
- Stability : Store lyophilized KTX at −20°C; test activity after reconstitution in pH 7.4 buffers over 24–72 hours. Document degradation via circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies in IC₅₀ (e.g., 1–20 nM for Kv1.3) may stem from:
- Experimental variables : Differences in expression systems, voltage protocols, or temperature.
- Toxin batch variability : Validate purity and activity for each batch.
- Data normalization : Use internal controls (e.g., maximal current inhibition by saturating KTX concentrations). Apply statistical tests (ANOVA) to compare datasets and report confidence intervals .
Q. What mechanisms underlie this compound’s differential effects on Kv1.x subtypes?
KTX’s binding affinity varies due to channel pore residues. For example:
- Kv1.3 : High sensitivity (IC₅₀ ~1 nM) due to interactions with Tyr400 and Asp402.
- Kv1.1 : Lower sensitivity (IC₅₀ ~10 nM) due to Thr388. Use alanine-scanning mutagenesis to identify critical residues and molecular dynamics simulations to model toxin-channel docking .
Q. How can in vivo models be optimized to study this compound’s physiological roles?
- Model selection : Use transgenic mice with Kv1.x knockouts or tissue-specific expression.
- Dosage : Intravenous or localized delivery (e.g., 0.1–1 µg/kg) to avoid systemic toxicity.
- Outcome measures : Monitor immune cell function (Kv1.3’s role in lymphocytes) or neuronal excitability (Kv1.1/Kv1.2 in CNS). Validate findings with competitive inhibitors (e.g., margatoxin) .
Methodological Best Practices
Q. What strategies ensure robust literature reviews on this compound’s mechanisms?
- Database searches : Use PubMed, Google Scholar, and Web of Science with keywords: This compound, Kv channels, scorpion toxin structure-activity.
- Inclusion criteria : Prioritize primary studies with electrophysiological data and structural models.
- Contradiction analysis : Tabulate reported IC₅₀ values, experimental conditions, and channel subtypes to identify consensus or outliers .
Q. How should researchers document this compound experiments for reproducibility?
- Experimental section : Detail toxin source (synthetic/recombinant), storage conditions, and buffer compositions.
- Data reporting : Include raw current traces, dose-response curves, and statistical parameters (mean ± SEM, n-value).
- Supplemental materials : Provide HPLC/MS chromatograms and mutagenesis primers if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
